molecular formula C8H4F3IO3 B1388045 3-Iodo-4-(trifluoromethoxy)benzoic acid CAS No. 1110709-70-0

3-Iodo-4-(trifluoromethoxy)benzoic acid

Cat. No. B1388045
M. Wt: 332.01 g/mol
InChI Key: HDYICWVGSFIFDM-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethoxy)benzoic acid is a compound with the molecular formula C8H4F3IO3 and a molecular weight of 332.02 . It is also known by its IUPAC name, 3-iodo-4-(trifluoromethoxy)benzoic acid .


Synthesis Analysis

The synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid involves the reaction of 3,4-difluorobenzoic acid and iodine in the presence of trifluoromethane sulfonic acid as a catalyst. Once synthesized, it can be characterized using various analytical methods, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography.


Molecular Structure Analysis

The InChI code for 3-Iodo-4-(trifluoromethoxy)benzoic acid is 1S/C8H4F3IO3/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,(H,13,14) . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

3-Iodo-4-(trifluoromethoxy)benzoic acid has a melting point of 220-224 °C. It is soluble in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, but sparingly soluble in water and nonpolar solvents such as ethyl acetate and hexane.

Safety And Hazards

The compound is classified as potentially hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H315 (causes skin irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-iodo-4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO3/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYICWVGSFIFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660972
Record name 3-Iodo-4-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-(trifluoromethoxy)benzoic acid

CAS RN

1110709-70-0
Record name 3-Iodo-4-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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